N-Methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4): A Privileged Scaffold in Modern Medicinal Chemistry and Targeted Drug Discovery
N-Methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4): A Privileged Scaffold in Modern Medicinal Chemistry and Targeted Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating hit-to-lead campaigns. N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) has emerged as a highly versatile building block and screening compound[1]. Characterized by an ortho-substituted pyrazole-aniline axis and an N-methylated secondary amine, this molecule provides a highly specific bidentate pharmacophore. The N-methyl group serves a dual purpose: it restricts the conformational freedom of the aniline moiety, and it acts as a steric vector to probe hydrophobic pockets (such as the gatekeeper residue in kinases), distinguishing it from its unmethylated primary amine counterparts. This technical guide explores the structural dynamics, synthetic methodologies, and biological evaluation protocols associated with this critical chemical precursor.
Physicochemical Profiling & Structural Dynamics
The core utility of N-methyl-2-(1H-pyrazol-1-yl)aniline lies in its ability to participate in highly directional hydrogen bonding. The pyrazole N2 atom acts as a potent hydrogen bond acceptor (HBA), while the N-methylated aniline provides a single, sterically shielded hydrogen bond donor (HBD)[2]. This arrangement is a classic motif for engaging the ATP-binding hinge region of various kinases.
Table 1: Physicochemical Properties of N-Methyl-2-(1H-pyrazol-1-yl)aniline
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 1342434-23-4 | Unique identifier for the N-methylated derivative[1]. |
| Chemical Formula | C10H11N3 | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 173.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (MW < 300)[1]. |
| H-Bond Donors (HBD) | 1 | The secondary amine provides a single directional HBD, improving target selectivity. |
| H-Bond Acceptors (HBA) | 2 | The pyrazole nitrogens act as HBAs, critical for hinge-region binding[2]. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Synthetic Methodologies: The Ullmann C-N Cross-Coupling
The synthesis of 1-arylpyrazoles traditionally relies on the condensation of arylhydrazines with 1,3-dicarbonyl compounds. However, for highly specific ortho-substituted anilines, the Copper-Catalyzed Ullmann-Type C-N Cross-Coupling is the industry standard due to its high regioselectivity and functional group tolerance[3].
The use of bidentate ligands (such as N,N'-dimethylethylenediamine, DMEDA) is critical. These ligands stabilize the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) species, and significantly lower the activation energy required for the oxidative addition of the sterically hindered ortho-substituted aryl halide[4][5].
Protocol: Synthesis of N-Methyl-2-(1H-pyrazol-1-yl)aniline
This protocol is designed as a self-validating system; the inclusion of an inert atmosphere and specific ligand ratios directly dictates the suppression of homocoupling artifacts.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-N-methylaniline (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.0 equiv)[5].
-
Atmospheric Control (Critical Step): Evacuate the flask and backfill with ultra-pure N₂. Repeat this cycle three times. Causality: Cu(I) catalysts are highly susceptible to aerobic oxidation; rigorous deoxygenation prevents the formation of unreactive Cu(II) oxides.
-
Ligand & Solvent Addition: Add DMEDA (20 mol%) and anhydrous toluene (0.2 M concentration).
-
Thermal Activation: Heat the reaction mixture to 110 °C for 18 hours. Causality: The elevated temperature is required to overcome the steric hindrance of the ortho-methylamino group during the transmetalation and reductive elimination steps.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc). Validate product identity and purity (>95%) via ¹H-NMR and LC-MS.
Figure 1: Copper-catalyzed Ullmann C-N coupling synthetic workflow for the pyrazole-aniline scaffold.
Target Engagement: Kinase Inhibition & The MAPK Pathway
Derivatives of 2-(1H-pyrazol-1-yl)aniline exhibit profound biological activities, frequently serving as the core pharmacophore for antimicrobial, antifungal, and anticancer agents[6]. In oncology, this scaffold is heavily utilized to target the Mitogen-Activated Protein Kinase (MAPK) pathway.
When binding to kinases (e.g., RAF or MEK), the pyrazole-aniline core inserts into the ATP-binding pocket. The pyrazole N2 forms a critical hydrogen bond with the backbone amide NH of the kinase hinge region. Concurrently, the N-methyl group of the aniline projects into the hydrophobic pocket adjacent to the gatekeeper amino acid. This specific vectoring prevents the molecule from adopting an inactive conformation and enhances selectivity against off-target kinases that possess bulkier gatekeeper residues.
Figure 2: MAPK cascade illustrating targeted kinase inhibition by the pyrazole-aniline scaffold.
Experimental Workflows: Kinase Binding Affinity Assay (TR-FRET)
To accurately quantify the binding affinity (K_d) or inhibitory concentration (IC₅₀) of N-methyl-2-(1H-pyrazol-1-yl)aniline derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Causality for Assay Choice: Unlike standard ELISA, TR-FRET is a homogeneous assay (no wash steps), which preserves the thermodynamic equilibrium of the drug-target complex. Furthermore, the time-resolved nature eliminates short-lived background fluorescence from the screening compounds themselves.
Protocol: TR-FRET Competitive Binding Assay
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: Tween-20 prevents non-specific compound aggregation, a common false-positive driver in HTS.
-
Compound Dilution: Serially dilute the synthesized derivative in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must not exceed 1% to prevent kinase denaturation).
-
Complex Assembly: Add 5 nM of GST-tagged target kinase (e.g., wild-type B-RAF) and 10 nM of a fluorescently labeled ATP-competitive tracer ligand to the wells.
-
Fluorophore Addition: Add 2 nM of a Europium (Eu)-labeled anti-GST antibody. The Eu-antibody binds the kinase, and if the tracer is bound to the active site, FRET occurs between the Europium donor and the tracer acceptor.
-
Equilibration: Incubate the plate in the dark at 25 °C for 60 minutes to ensure the system reaches thermodynamic equilibrium.
-
Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for tracer). Calculate the FRET ratio (665 nm / 615 nm).
-
Validation: A successful competitive inhibitor (the pyrazole-aniline derivative) will displace the tracer, resulting in a dose-dependent decrease in the FRET ratio. Fit the data using a 4-parameter logistic regression to determine the IC₅₀.
Conclusion
N-methyl-2-(1H-pyrazol-1-yl)aniline (CAS 1342434-23-4) is far more than a simple chemical reagent; it is a rationally designed, privileged scaffold that leverages precise steric and electronic properties to engage complex biological targets. By mastering the Ullmann-type C-N coupling for its synthesis and employing rigorous TR-FRET methodologies for its evaluation, drug development professionals can rapidly iterate on this core to discover potent, highly selective therapeutics.
References
-
Monnier, F.; Taillefer, M. "Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review." PMC / NIH. Available at:[Link][3]
-
Ley, S. V.; Thomas, A. W. et al. "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst." The Journal of Organic Chemistry - ACS Publications. Available at: [Link][4]
-
ACS Publications. "Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives." Organic Process Research & Development. Available at: [Link][5]
